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Compound of Interest

Compound Name: KPLH1130

Cat. No.: B10818617 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Activity of a

Novel Pyruvate Dehydrogenase Kinase Inhibitor

Abstract
KPLH1130 is a potent and specific small molecule inhibitor of pyruvate dehydrogenase kinase

(PDK). By targeting PDK, KPLH1130 modulates cellular metabolism, specifically enhancing the

activity of the pyruvate dehydrogenase complex (PDC). This mechanism of action has

significant implications for diseases characterized by metabolic dysregulation and inflammation,

such as obesity-associated metabolic disorders and certain inflammatory conditions. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological activity of KPLH1130, with a focus on its role in macrophage

polarization and its therapeutic potential. Detailed experimental protocols and quantitative data

from preclinical studies are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties
KPLH1130 is a synthetic compound with a well-defined chemical structure. Its systematic

IUPAC name is 3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one.[1] The key

structural and physicochemical properties of KPLH1130 are summarized in the table below.
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Property Value Reference

IUPAC Name

3-(2,4-dihydroxyphenyl)-4-(4-

methylphenyl)-1H-1,2,4-triazol-

5-one

[1]

CAS Number 906669-07-6 [1]

Molecular Formula C15H13N3O3 [1]

Molecular Weight 283.28 g/mol [1]

Canonical SMILES
CC1=CC=C(C=C1)N2C(=NNC

2=O)C3=C(C=C(C=C3)O)O
[1]

Solubility
DMSO: 57 mg/mL (201.21

mM)

Pharmacological Properties and Mechanism of
Action
KPLH1130 is a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[2] PDKs are a

family of serine/threonine kinases that phosphorylate and inactivate the E1α subunit of the

pyruvate dehydrogenase complex (PDC). The PDC is a critical mitochondrial enzyme complex

that catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic

acid (TCA) cycle. By inhibiting PDK, KPLH1130 prevents the phosphorylation of PDC, thereby

maintaining its active state and promoting the flux of pyruvate into the TCA cycle for oxidative

phosphorylation.

This mechanism is particularly relevant in the context of macrophage polarization. Pro-

inflammatory M1 macrophages exhibit a metabolic shift towards aerobic glycolysis (the

Warburg effect), which is partly regulated by PDK. KPLH1130 has been shown to potently

inhibit M1 macrophage polarization.[2] This is achieved by reducing the expression of pro-

inflammatory cytokines, decreasing the levels of M1 phenotype markers such as HIF-1α and

iNOS, and lowering nitric oxide (NO) production.[2] Furthermore, KPLH1130 can prevent the

reduction in the mitochondrial oxygen consumption rate (OCR) that is typically induced by

inflammatory stimuli in macrophages.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.00944/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.00944/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.00944/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.00944/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.00944/full
https://www.benchchem.com/product/b10818617?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514528/
https://www.benchchem.com/product/b10818617?utm_src=pdf-body
https://www.benchchem.com/product/b10818617?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514528/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514528/
https://www.benchchem.com/product/b10818617?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514528/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The signaling pathway illustrating the mechanism of action of KPLH1130 is depicted below:
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Mechanism of Action of KPLH1130

Preclinical Efficacy
Preclinical studies have demonstrated the therapeutic potential of KPLH1130 in models of

metabolic and inflammatory diseases.

In Vitro Studies
In vitro experiments using various macrophage cell types have shown that KPLH1130
effectively suppresses the M1 pro-inflammatory phenotype. Treatment with KPLH1130 at

concentrations ranging from 1-10 μM for 12 hours significantly reduced the mRNA expression

and secretion of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β in peritoneal

macrophages stimulated with LPS and IFN-γ.[2] Furthermore, KPLH1130 treatment decreased

the protein levels of M1 markers (HIF-1α and iNOS) and the production of nitric oxide.[2]
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Cell Type Treatment
Concentrati
on

Duration Effect Reference

Peritoneal

Macrophages
LPS + IFN-γ 1-10 µM 12 h

Decreased

TNFα, IL-6,

IL-1β mRNA

and secretion

[2]

Peritoneal

Macrophages
LPS + IFN-γ 1-10 µM 12 h

Decreased

HIF-1α and

iNOS protein

levels

[2]

Peritoneal

Macrophages
LPS + IFN-γ 1-10 µM 12 h

Decreased

nitric oxide

(NO)

production

[2]

Bone

Marrow-

Derived

Macrophages

LPS + IFN-γ 10 µM 3 h

Prevented

reduction of

basal and

maximal

OCR

[2]

In Vivo Studies
In a high-fat diet (HFD)-fed mouse model of obesity and insulin resistance, oral administration

of KPLH1130 demonstrated significant therapeutic effects. Treatment with KPLH1130
improved glucose tolerance in these mice, suggesting its potential for treating metabolic

disorders.[2]

Animal
Model

Diet
Treatmen
t

Dosage Duration Effect
Referenc
e

Mice
High-Fat

Diet (HFD)
KPLH1130 70 mg/kg 4 weeks

Improved

glucose

tolerance
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on the primary research article by Min BK, et al. (Frontiers in Immunology, 2019).

Macrophage Isolation and Culture
Peritoneal macrophages were isolated from mice by peritoneal lavage. Bone marrow-derived

macrophages (BMDMs) were generated by culturing bone marrow cells in DMEM

supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days.

In Vitro Macrophage Polarization
To induce M1 polarization, macrophages were stimulated with 100 ng/mL of lipopolysaccharide

(LPS) and 10 ng/mL of interferon-gamma (IFN-γ) for the indicated times. KPLH1130 was

added to the culture medium at the specified concentrations prior to or concurrently with the

stimulation.

In Vitro Macrophage Polarization Workflow
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In Vitro Macrophage Polarization Workflow

Quantitative Real-Time PCR (qPCR)
Total RNA was extracted from macrophages using a suitable lysis reagent. cDNA was

synthesized from the RNA, and qPCR was performed using SYBR Green chemistry on a real-

time PCR system. Gene expression levels were normalized to a housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of secreted cytokines (TNFα, IL-6, IL-1β) in the cell culture supernatants

were measured using commercially available ELISA kits according to the manufacturer's

instructions.

Western Blotting
Macrophage cell lysates were prepared, and protein concentrations were determined. Equal

amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and

probed with primary antibodies against HIF-1α, iNOS, and a loading control. HRP-conjugated

secondary antibodies were used for detection.

Seahorse XF Analyzer for Metabolic Flux Analysis
The oxygen consumption rate (OCR) of macrophages was measured using a Seahorse XF

Analyzer. Macrophages were seeded in Seahorse XF plates and treated with KPLH1130
and/or M1 polarizing stimuli. Basal and maximal OCR were determined following sequential

injections of oligomycin, FCCP, and rotenone/antimycin A.

Animal Studies
Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for a specified duration to

induce obesity and insulin resistance. KPLH1130 was administered orally at a dose of 70

mg/kg for 4 weeks.

Glucose Tolerance Test (GTT)
Following the treatment period, mice were fasted overnight. A baseline blood glucose

measurement was taken, and then the mice were administered an intraperitoneal injection of
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glucose (2 g/kg body weight). Blood glucose levels were measured at various time points post-

injection.

Conclusion and Future Directions
KPLH1130 is a promising therapeutic candidate with a novel mechanism of action targeting

cellular metabolism. Its ability to inhibit PDK and subsequently suppress M1 macrophage

polarization highlights its potential for the treatment of a range of inflammatory and metabolic

diseases. The preclinical data presented in this guide provide a strong rationale for further

investigation into the efficacy, safety, and pharmacokinetic profile of KPLH1130. Future studies

should focus on optimizing dosing regimens, evaluating its long-term effects, and exploring its

therapeutic potential in other disease models characterized by aberrant macrophage activation

and metabolic reprogramming.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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